molecular formula C16H11BrFNO4S B2390893 methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291867-79-2

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2390893
CAS No.: 1291867-79-2
M. Wt: 412.23
InChI Key: WVJCGHHJYDSPBW-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a bromophenyl group, a fluoro substituent, and a benzothiazine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazine core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or nitro groups .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • Methyl 4-(4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • Methyl 4-(4-nitrophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Uniqueness

The presence of the bromophenyl group in methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide distinguishes it from similar compounds. This substituent can significantly influence the compound’s reactivity and biological activity, making it unique in its class .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCGHHJYDSPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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